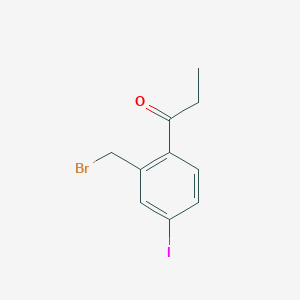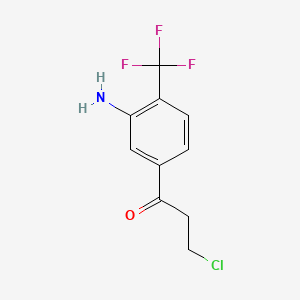
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with two fluorine atoms, an ethoxy group, and a nitropyridine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,4-difluoropiperidine with ethylene oxide to form 2-(4,4-difluoropiperidin-1-yl)ethanol . This intermediate is then reacted with 5-nitropyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-aminopyridine .
Aplicaciones Científicas De Investigación
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The fluorine atoms on the piperidine ring can enhance the compound’s stability and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,4-Difluoropiperidin-1-yl)ethanol: An intermediate in the synthesis of the target compound.
2-(4,4-Difluoropiperidin-1-yl)aniline: A structurally similar compound with different functional groups.
Uniqueness
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is unique due to its combination of a piperidine ring with fluorine substitutions, an ethoxy linker, and a nitropyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Propiedades
Fórmula molecular |
C12H15F2N3O3 |
|---|---|
Peso molecular |
287.26 g/mol |
Nombre IUPAC |
2-[2-(4,4-difluoropiperidin-1-yl)ethoxy]-5-nitropyridine |
InChI |
InChI=1S/C12H15F2N3O3/c13-12(14)3-5-16(6-4-12)7-8-20-11-2-1-10(9-15-11)17(18)19/h1-2,9H,3-8H2 |
Clave InChI |
PFPVIMLTCUAOEA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)CCOC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)

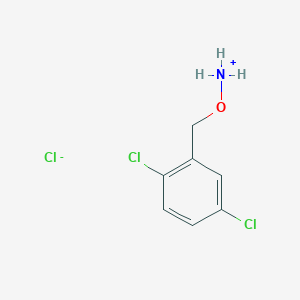
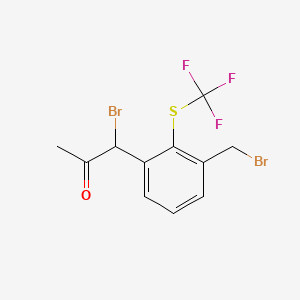
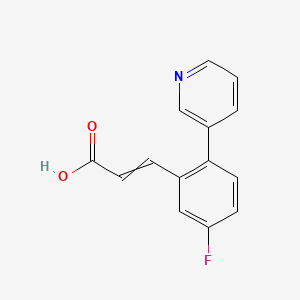
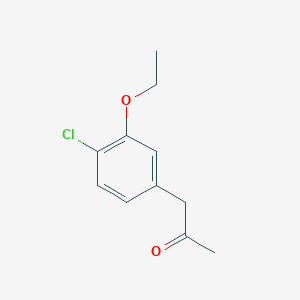
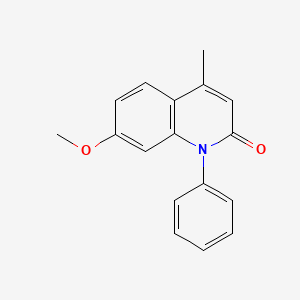

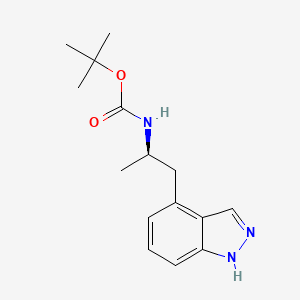
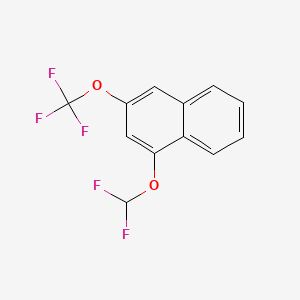
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
